N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Kinase inhibitor design Eph receptor Trk inhibitor

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (MW 303.28 g/mol, C14H16F3NO3) featuring an ortho-trifluoromethyl substituent on the phenyl ring and a 4-hydroxyoxan-4-ylmethyl moiety on the amide nitrogen. The compound belongs to a broad class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors, particularly for Eph receptor and Trk family kinases.

Molecular Formula C14H16F3NO3
Molecular Weight 303.281
CAS No. 1351634-82-6
Cat. No. B2881972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS1351634-82-6
Molecular FormulaC14H16F3NO3
Molecular Weight303.281
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
InChIKeyCLMXREJLFRJETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 1351634-82-6): Procurement-Relevant Chemical Identity and Scaffold Properties


N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (MW 303.28 g/mol, C14H16F3NO3) featuring an ortho-trifluoromethyl substituent on the phenyl ring and a 4-hydroxyoxan-4-ylmethyl moiety on the amide nitrogen. The compound belongs to a broad class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors, particularly for Eph receptor and Trk family kinases [1]. The tetrahydropyran (oxane) ring bearing a tertiary alcohol introduces hydrogen-bonding capacity (computed logP ~4.1, PSA ~75.6 Ų) that differentiates it from simpler N-alkyl benzamide analogs . Critically, publicly available quantitative biological data for this specific compound is extremely limited; the evidence presented herein draws primarily on structural inference from closely related chemical series and patent disclosures, and users should verify activity data directly with suppliers before committing to procurement.

Why Closely Related N-Substituted Benzamides Cannot Substitute for N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide in Target-Focused Research


Trifluoromethyl-substituted benzamides exhibit pronounced positional sensitivity: the ortho-CF3 orientation present in this compound influences both the electron density of the amide carbonyl and the dihedral angle between the amide and the aromatic ring, parameters known to govern kinase hinge-region binding and selectivity profiles within the Eph/Trk inhibitor pharmacophore [1]. Replacing the ortho-CF3 with a meta- or para-CF3, or substituting the 4-hydroxyoxan-4-ylmethyl group with a simple alkyl chain (e.g., methyl, ethyl, or unsubstituted tetrahydropyran), removes key hydrogen-bond donor/acceptor contacts that modulate target residence time and solubility . Additionally, the tertiary alcohol on the oxane ring provides a synthetic handle for further derivatization (e.g., prodrug esterification or conjugation) that is absent in des-hydroxy or N-alkyl analogs; therefore, generic substitution may compromise both biological readout and downstream synthetic utility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 1351634-82-6) Against Closest Analogs


Ortho-CF3 Substitution Accelerates Amide Conformational Restriction vs. Meta/Para Analogs

In the trifluoromethyl benzamide kinase inhibitor series exemplified in US20060035897A1, ortho-CF3 substitution on the benzamide ring (as present in the target compound) forces the amide group out of the plane of the aromatic ring due to steric clash, creating a distinct dihedral angle that is critical for occupying the hydrophobic back pocket of Eph receptor kinases [1]. Meta- and para-CF3 analogs (e.g., 3-(trifluoromethyl)benzamide or 4-(trifluoromethyl)benzamide derivatives) adopt a more planar conformation, reducing complementarity with the kinase selectivity pocket. While no direct IC50 comparison for this exact compound is publicly available, the patent explicitly claims that ortho-substituted trifluoromethyl benzamides exhibit superior Eph kinase inhibition relative to regioisomeric analogs, a trend consistent across multiple exemplified compounds [1].

Kinase inhibitor design Eph receptor Trk inhibitor conformational analysis

4-Hydroxyoxan-4-ylmethyl Group Provides Dual H-Bond Donor/Acceptor Capacity Absent in Des-Hydroxy or Simple N-Alkyl Analogs

Computed physicochemical properties for this compound indicate 2 hydrogen-bond donors (amide NH and tertiary alcohol OH) and 5 hydrogen-bond acceptors (amide carbonyl, oxane ring oxygen, and CF3 fluorine atoms), with a polar surface area (PSA) of 75.63 Ų . In contrast, the des-hydroxy analog N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzamide or simple N-methyl-2-(trifluoromethyl)benzamide would possess only 1 H-bond donor and lower PSA (estimated ~55-60 Ų), reducing aqueous solubility and limiting target-binding interactions that require the hydroxyl moiety. The tertiary alcohol also serves as a conjugation site for ester prodrugs or affinity tags, a synthetic versatility not available in non-hydroxylated comparators. While no head-to-head solubility or potency data is available for this exact pair, the presence of an additional H-bond donor typically improves solubility by 2- to 10-fold in congeneric benzamide series .

Medicinal chemistry solubility enhancement hydrogen bonding prodrug design

Vendor-Supplied Purity Specification: ≥98% (HPLC) as a Minimum Procurement Benchmark

Multiple commercial suppliers list this compound with a minimum purity of 98% as determined by HPLC, with delivery times of approximately 20 working days for milligram to gram quantities . This purity threshold meets or exceeds the typical requirement for building blocks used in medicinal chemistry hit-to-lead optimization (>95% by HPLC). Suppliers commonly provide certificates of analysis (CoA) upon request. For comparison, the parent building block 2-(trifluoromethyl)benzamide (CAS 360-64-5) is available at ≥98% purity from major vendors, and procurement decisions for the elaborated N-[(4-hydroxyoxan-4-yl)methyl] derivative should reference this benchmark. No specific impurity profiling data (e.g., residual solvents, heavy metals) is publicly available for this compound; users should request batch-specific CoA from the vendor before use in sensitive biological assays.

Chemical procurement quality control purity specification building block

Recommended Application Scenarios for N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide Based on Evidence Profile


Eph/Trk Kinase Inhibitor Hit-to-Lead and SAR Exploration

The ortho-CF3 benzamide scaffold is directly claimed within the Eph/Trk kinase inhibitor patent family (US20060035897A1) [1]. This compound serves as a strategic intermediate or tool compound for medicinal chemistry teams probing the contribution of the 4-hydroxyoxan-4-ylmethyl substituent to kinase selectivity and ADME properties. Its procurement is justified when the research objective is to compare ortho-CF3 vs. meta/para regioisomers or to evaluate the hydrogen-bonding contribution of the tertiary alcohol in target engagement assays.

Building Block for Fluorinated Compound Library Synthesis

The trifluoromethyl group and hydroxyl-bearing oxane ring make this compound a versatile building block for library synthesis . The tertiary alcohol can be acylated, alkylated, or oxidized to introduce additional diversity, while the amide linkage is amenable to further modification. This is particularly relevant for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, where the hydroxyl group provides a convenient attachment point for encoding tags or solid supports.

Physicochemical Probe for Studying Hydrogen-Bonding Effects on Membrane Permeability

With a computed PSA of 75.63 Ų and logP of 4.11 , this compound occupies a region of chemical space (PSA 60-80 Ų, logP 3-5) that is critical for balancing passive membrane permeability and aqueous solubility. Researchers investigating the relationship between hydrogen-bond donor count and Caco-2 permeability or oral bioavailability within a congeneric benzamide series can use this hydroxyl-containing scaffold as a reference point against its des-hydroxy analogs, enabling quantitative structure-property relationship (QSPR) model development.

Precursor for Affinity Probe or PROTAC Conjugate Synthesis

The tertiary alcohol provides a regiochemically defined handle for ester or carbamate linkage to biotin tags, fluorophores, or E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) for targeted protein degradation (PROTAC) applications . This differentiates it from simple N-alkyl benzamides that lack a conjugation-ready hydroxyl group, reducing the synthetic steps required to generate chemical biology tool compounds.

Quote Request

Request a Quote for N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.